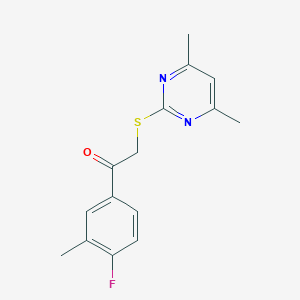
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone involves its ability to inhibit certain enzymes and receptors. This inhibition can lead to various biochemical and physiological effects, depending on the specific enzyme or receptor targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone depend on the specific enzyme or receptor targeted. Some of the potential effects include the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone in lab experiments is its potential to inhibit specific enzymes and receptors, which can lead to the development of new drugs or materials. However, a limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone. One direction is the development of new drugs for the treatment of various diseases, such as cancer and inflammation. Another direction is the development of new herbicides for agricultural use. Additionally, this compound could be studied for its potential use in the synthesis of new materials with unique properties.
In conclusion, 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone has shown potential in various scientific research applications, including medicinal chemistry, agriculture, and material science. Its mechanism of action involves the inhibition of specific enzymes and receptors, which can lead to various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, careful handling and disposal are necessary due to its potential toxicity. There are several future directions for the study of this compound, including the development of new drugs and herbicides, as well as its potential use in the synthesis of new materials.
Métodos De Síntesis
The synthesis of 2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone involves the reaction of 4,6-dimethyl-2-thiouracil and 4-fluoro-3-methylacetophenone in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-1-(4-fluoro-3-methyl-phenyl)-ethanone has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results in inhibiting certain enzymes and receptors, which could lead to the development of new drugs for the treatment of various diseases. In agriculture, this compound has been tested as a potential herbicide due to its ability to inhibit the growth of certain plants. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
Fórmula molecular |
C15H15FN2OS |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C15H15FN2OS/c1-9-6-12(4-5-13(9)16)14(19)8-20-15-17-10(2)7-11(3)18-15/h4-7H,8H2,1-3H3 |
Clave InChI |
SEMGUGTWABODRN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C)C |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)C2=CC(=C(C=C2)F)C)C |
Solubilidad |
14.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Tert-butyl-2-{[(4-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289393.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![Methyl 2-({[6-tert-butyl-2-(2-furoylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289397.png)
![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289400.png)
![N-{6-tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289403.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289404.png)
![N-[6-tert-butyl-3-(4-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B289405.png)
![N-[6-tert-butyl-3-(morpholin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B289408.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-chlorobenzamide](/img/structure/B289409.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-chlorobenzamide](/img/structure/B289411.png)
![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-methylbenzamide](/img/structure/B289412.png)
![N-(6-tert-butyl-3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289414.png)
![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289416.png)